N-(2-Ethoxybenzoyl)furan-2-carboxamide
Description
N-(2-Ethoxybenzoyl)furan-2-carboxamide is a furan-carboxamide derivative featuring a 2-ethoxy-substituted benzoyl group. These compounds are synthesized via acyl chloride-amine coupling or cross-coupling reactions and exhibit diverse physicochemical and biological properties, making them relevant to medicinal chemistry and materials science .
Properties
CAS No. |
89549-51-9 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(2-ethoxybenzoyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H13NO4/c1-2-18-11-7-4-3-6-10(11)13(16)15-14(17)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
VNDVOZVEYYIWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxybenzoyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-ethoxybenzoyl chloride in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out under mild conditions, often at room temperature, and the product is purified by crystallization or chromatography .
Industrial Production Methods
Industrial production of furan derivatives, including this compound, often involves the use of microwave-assisted synthesis. This method allows for rapid and efficient synthesis under controlled conditions, leading to high yields and purity of the final product . The use of microwave radiation helps in reducing reaction times and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxybenzoyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2-Ethoxybenzoyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxybenzoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs :
- (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamide (Methoxy derivatives)
- N-(4-Bromophenyl)furan-2-carboxamide (Bromo derivative)
- N-(2-Nitrophenyl)furan-2-carboxamide (Nitro derivative)
- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (Heterocyclic derivative)
Substituent Effects :
- Methoxy : Smaller and less lipophilic than ethoxy; meta/para positions influence electronic distribution and intermolecular interactions .
- Nitro : Strong electron-withdrawing effect, which may reduce electron density on the aromatic ring, affecting reactivity and binding to biological targets .
- Bromo : Moderately electron-withdrawing; facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Table 1: Structural and Physicochemical Comparison
*Predicted data for the target compound based on analogs.
Crystallographic and Conformational Analysis
- Nitro Derivative: Non-planar furan-carboxamide moiety due to intramolecular N–H⋯O interactions; dihedral angle of 9.71° between phenyl and furan rings .
- Methoxy Derivatives : Planar central fragments with meta/para substituents influencing crystal packing .
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